molecular formula C12H24O4S B3824228 3,4-dibutoxytetrahydrothiophene 1,1-dioxide

3,4-dibutoxytetrahydrothiophene 1,1-dioxide

Cat. No. B3824228
M. Wt: 264.38 g/mol
InChI Key: YZMAHZNNBVQSKT-UHFFFAOYSA-N
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Description

3,4-dibutoxytetrahydrothiophene 1,1-dioxide is a heterocyclic organic compound that has been studied for its potential applications in pharmaceuticals and materials science. It is also known as DBTD and has a molecular formula of C10H20O2S.

Mechanism of Action

The mechanism of action of DBTD is not yet fully understood, but it is believed to act as an anti-inflammatory agent through the inhibition of pro-inflammatory cytokines and the modulation of immune cell activity.
Biochemical and Physiological Effects:
DBTD has been shown to have anti-inflammatory effects in vitro, as well as potential antioxidant activity. It has also been shown to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of DBTD is its relatively simple synthesis method, which makes it accessible for laboratory research. However, its potential applications in pharmaceuticals and materials science are still being explored, and further research is needed to fully understand its properties and potential limitations.

Future Directions

Future research on DBTD could focus on its potential applications in drug discovery and materials science, as well as its mechanism of action and potential toxicity. Additionally, further studies could investigate its potential use in combination with other anti-inflammatory agents or as a precursor in the synthesis of novel materials with unique properties.

Scientific Research Applications

DBTD has been studied for its potential applications in pharmaceuticals, particularly as a potential anti-inflammatory agent. It has also been investigated for its use as a precursor in the synthesis of materials with potential applications in electronics and energy storage.

properties

IUPAC Name

3,4-dibutoxythiolane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O4S/c1-3-5-7-15-11-9-17(13,14)10-12(11)16-8-6-4-2/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMAHZNNBVQSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1CS(=O)(=O)CC1OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibutoxytetrahydrothiophene 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dibutoxytetrahydrothiophene 1,1-dioxide
Reactant of Route 2
3,4-dibutoxytetrahydrothiophene 1,1-dioxide
Reactant of Route 3
3,4-dibutoxytetrahydrothiophene 1,1-dioxide
Reactant of Route 4
3,4-dibutoxytetrahydrothiophene 1,1-dioxide
Reactant of Route 5
3,4-dibutoxytetrahydrothiophene 1,1-dioxide
Reactant of Route 6
3,4-dibutoxytetrahydrothiophene 1,1-dioxide

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